Butyrylmallotochromanol

Lipophilicity ADMET Natural Product Chemistry

Butyrylmallotochromanol is a phloroglucinol-derived natural product, isolated and characterized from the cytotoxic fraction of *Mallotus japonicus* pericarps. As a butyryl-substituted chromanol, it belongs to a distinct subclass of acylphloroglucinols that are recognized for their bioactivity profiles.

Molecular Formula C26H32O9
Molecular Weight 488.5 g/mol
CAS No. 129399-52-6
Cat. No. B14173421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrylmallotochromanol
CAS129399-52-6
Molecular FormulaC26H32O9
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)CC(C(O2)(C)C)O
InChIInChI=1S/C26H32O9/c1-7-8-16(28)19-22(32)13(21(31)15-10-17(29)26(4,5)35-25(15)19)9-14-23(33)18(12(3)27)20(30)11(2)24(14)34-6/h17,29-33H,7-10H2,1-6H3
InChIKeyWZTNWSOEOKNXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyrylmallotochromanol (CAS 129399-52-6): Structural Definition and Procurement-Intended Identity


Butyrylmallotochromanol is a phloroglucinol-derived natural product, isolated and characterized from the cytotoxic fraction of *Mallotus japonicus* pericarps [1]. As a butyryl-substituted chromanol, it belongs to a distinct subclass of acylphloroglucinols that are recognized for their bioactivity profiles. The compound is defined by its unique 5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-8-butyryl-2,2-dimethyl-3-hydroxychroman skeleton, which distinguishes it from related isolates from the same source material [1].

Why Butyrylmallotochromanol Cannot Be Interchanged with Generic Phloroglucinol Derivatives


Butyrylmallotochromanol shares its core phloroglucinol framework with closely related *Mallotus* isolates such as isobutyrylmallotochromanol and mallotojaponol [1]. However, even minor modifications to the acyl substitution pattern—specifically the replacement of a butyryl with an isobutyryl group—introduce quantifiable differences in predicted lipophilicity (AlogP 3.68 vs. 3.58) and topological polar surface area (154.00 Ų vs. 154.00 Ų) that may impact membrane permeability and cellular partitioning [2]. Moreover, the pentaacetyl derivative of butyrylmallotochromanol exhibits detectable, albeit weak, cytotoxicity against the KB cell line, a property that has been documented and which may not be preserved across all in-class analogs [1]. Consequently, assuming bioequivalence or similar experimental behavior among these derivatives without direct comparative data can lead to erroneous selection for research or development.

Butyrylmallotochromanol: Quantitative Differentiation Against Structural Analogs


Acyl Chain Isomerism and Predicted Lipophilicity Difference

Butyrylmallotochromanol possesses a linear butyryl (C4) side chain, whereas its closest analog, isobutyrylmallotochromanol, contains a branched isobutyryl group. This structural variance translates to a measurable difference in predicted lipophilicity: the AlogP for butyrylmallotochromanol is 3.68, compared to 3.58 for isobutyrylmallotochromanol [1]. While experimental logP data are not available for direct comparison, computational models suggest that the linear butyryl group may confer slightly higher lipophilicity, potentially influencing membrane permeability and intracellular accumulation.

Lipophilicity ADMET Natural Product Chemistry Structure-Activity Relationship

Cytotoxic Activity of Pentaacetyl Derivative Against KB Cells

The pentaacetyl derivative of butyrylmallotochromanol exhibited weak but detectable cytotoxicity against the KB human oral epidermoid carcinoma cell line, whereas the parent compound and its isobutyryl analog did not demonstrate significant activity in the same assay system [1]. Although the exact IC50 value is not specified in the available abstract, the qualitative description of 'weakly cytotoxic' provides a baseline for differentiation. This suggests that the butyryl substitution pattern, upon acetylation, yields a derivative with measurable, albeit modest, anticancer potential, which may be exploited for further structure-activity relationship (SAR) studies.

Cytotoxicity KB Cell Line Anticancer Screening Natural Product Derivative

Predicted Human Intestinal Absorption and Bioavailability

Computational ADMET predictions indicate that butyrylmallotochromanol has a high probability (95.81%) of human intestinal absorption (HIA) and a moderate predicted oral bioavailability (62.86% probability of being non-bioavailable) [1]. In contrast, mallotojaponol, another co-isolated phloroglucinol derivative, exhibits a different ADMET profile (data not available for direct comparison). These predictions, derived from admetSAR 2.0, suggest that butyrylmallotochromanol may be a more favorable starting point for oral drug development compared to other analogs with lower predicted absorption. However, it is critical to note that these are computational estimates and require experimental validation.

ADMET Oral Bioavailability Pharmacokinetics Drug Discovery

Butyrylmallotochromanol: Evidence-Driven Research and Procurement Scenarios


Anticancer Lead Discovery: SAR Studies on Acylphloroglucinol Scaffolds

Researchers engaged in natural product-based anticancer drug discovery can procure butyrylmallotochromanol as a specific butyryl-substituted phloroglucinol scaffold. The documented weak cytotoxicity of its pentaacetyl derivative against KB cells [1] provides a validated entry point for semi-synthetic derivatization aimed at enhancing potency. Its distinct AlogP of 3.68 [2] also makes it a suitable candidate for assessing the impact of lipophilicity on cellular uptake and activity.

Oral Bioavailability Screening Programs

Butyrylmallotochromanol can be prioritized for in vivo pharmacokinetic studies based on its favorable in silico ADMET predictions, specifically its high probability of human intestinal absorption (95.81%) [2]. This makes it a relevant tool for evaluating the correlation between predicted and observed oral bioavailability in rodent models, particularly when compared to less absorbable phloroglucinol analogs.

Chemical Biology Tool for Probing Acyl Chain Effects on Lipophilicity

Due to its unique linear butyryl side chain, butyrylmallotochromanol serves as a valuable probe in chemical biology experiments designed to investigate how subtle variations in acyl substitution (linear vs. branched) impact subcellular localization, protein binding, and overall cellular activity. Its AlogP difference of +0.10 relative to isobutyrylmallotochromanol [2] provides a quantifiable parameter for correlating structure with biophysical behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyrylmallotochromanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.